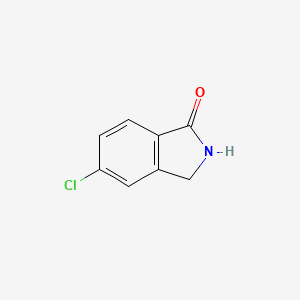

5-Chloroisoindolin-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKBCTAXSVTOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599922 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-29-5 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloroisoindolin 1 One and Its Analogues

Established Synthetic Pathways for 5-Chloroisoindolin-1-one

The construction of the isoindolin-1-one (B1195906) ring system can be achieved through various synthetic strategies, each with its own advantages and substrate scope.

Palladium-Catalyzed Cyclization Reactions in Isoindolin-1-one Synthesis

Palladium-catalyzed reactions are powerful tools for the synthesis of isoindolin-1-ones, often proceeding through C-H activation, carbonylation, or cross-coupling cascades. nih.govorganic-chemistry.org These methods offer high efficiency and functional group tolerance.

One prominent approach involves the palladium-catalyzed intramolecular cyclization of N-substituted 2-iodobenzamides. For instance, 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can undergo intramolecular α-arylation to yield 3-acyl isoindolin-1-ones. thieme-connect.com This method provides a direct route to C-3 functionalized isoindolinones under mild conditions. thieme-connect.com

Another strategy is the palladium-catalyzed carbonylation of benzylamines. organic-chemistry.org This process can be performed under gas-free conditions using a CO surrogate, offering a convenient route to the isoindolinone scaffold. organic-chemistry.org Furthermore, palladium-catalyzed C-H olefination/annulation of N-methoxybenzamides with acrylates has been reported to produce isoindolinones with an exocyclic double bond. rsc.org The use of a Lewis acid co-catalyst can significantly improve the yield and influence the product distribution in these reactions. rsc.org

Cascade reactions, such as the palladium-catalyzed Heck/[4+1] decarboxylative cyclization, have also been developed to construct complex polycyclic systems containing the isoindolinone motif. rsc.org This particular strategy utilizes α-bromoacrylic acids as a C1 synthon to assemble diverse heteropolycycles. rsc.org

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Intramolecular α-Arylation | N-(2-oxoethyl)-2-iodobenzamides | Palladium catalyst | 3-Acyl isoindolin-1-ones | thieme-connect.com |

| C-H Carbonylation | Benzylamines | Palladium catalyst, CO surrogate | Isoindolin-1-ones | organic-chemistry.org |

| C-H Olefination/Annulation | N-Methoxybenzamides, acrylates | Palladium(II)/Lewis acid | Isoindolinones with exocyclic C=C bond | rsc.org |

| Heck/Decarboxylative Cyclization | Alkene-tethered aryl iodides, α-bromoacrylic acids | Palladium catalyst | Heteropolycyclic isoindolinones | rsc.org |

Electrochemical-Induced Amination and Related Approaches

Electrochemical methods offer a sustainable and oxidant-free approach to C-N bond formation in the synthesis of isoindolinones. rsc.org These reactions utilize electricity to drive the desired transformations, often under mild conditions.

A notable example is the electrochemical-induced benzyl (B1604629) C-H amination. This method uses simple o-alkyl benzoic acids and nitriles as starting materials to produce isoindolinones without the need for metal catalysts or external oxidants. rsc.org Mechanistic studies suggest the involvement of aroyloxy radicals that initiate a 1,5-hydrogen atom transfer (HAT) process, leading to the benzylic C-H amination. rsc.org This strategy has been successfully applied to the synthesis of 2-acetyl-5-chloroisoindolin-1-one. rsc.org

Another electrochemical approach involves the oxidative intramolecular C(sp3)-H amination of amides. acs.org This reaction proceeds in an undivided cell using a carbon anode and a platinum cathode, with tetrabutylammonium (B224687) acetate (B1210297) acting as both an electrolyte and a promoter for N-H bond cleavage. acs.org This method provides a direct route to saturated nitrogen-containing heterocycles. acs.org

| Reaction Type | Starting Materials | Key Features | Product Example | Reference |

| Benzyl C-H Amination | o-Alkyl benzoic acids, nitriles | Metal- and oxidant-free, 1,5-HAT process | 2-Acetyl-5-chloroisoindolin-1-one | rsc.orgrsc.org |

| Intramolecular C(sp3)-H Amination | Amides | Undivided cell, no external oxidant | Saturated N-heterocycles | acs.org |

Photodecarboxylative Addition in Isoindolin-1-one Formation

Photochemical methods provide a mild and efficient route to isoindolin-1-one derivatives. The photodecarboxylative addition of carboxylates to phthalimides is a key strategy for forming 3-substituted isoindolin-1-ones. nih.govbeilstein-journals.org

This process typically involves the irradiation of a mixture of an N-substituted phthalimide (B116566) and a carboxylate salt. nih.govbeilstein-journals.org For example, the irradiation of N-(bromoalkyl)phthalimides with phenylacetates using UVB light leads to the formation of benzylated hydroxyphthalimidine intermediates. nih.govbeilstein-journals.org These intermediates can then be converted to the desired 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones through acid-catalyzed dehydration and subsequent amination. nih.govbeilstein-journals.org This three-step process has been utilized for the synthesis of biologically active compounds. nih.gov

Visible-light-induced palladium-catalyzed reactions have also been developed. One such method involves the fragmentation of the C(sp2)–O bond of aryl triflates to generate aryl hybrid Pd-radicals. These radicals can then undergo a sequence of 1,5-hydrogen atom translocation, intramolecular cyclization, and rearomatization to afford isoindolin-1-one motifs. nih.gov

| Reaction Type | Starting Materials | Key Steps | Product Type | Reference |

| Photodecarboxylative Addition | N-(bromoalkyl)phthalimides, carboxylates | Photodecarboxylation, dehydration, amination | 3-Arylmethylene-2,3-dihydro-1H-isoindolin-1-ones | nih.govbeilstein-journals.org |

| Visible-Light-Induced Pd-Catalysis | Aryl triflates | C-O bond fragmentation, 1,5-HAT, cyclization | Isoindolin-1-ones | nih.gov |

Multi-Component and Cascade Reactions for Isoindolin-1-one Analogues

Multi-component reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to constructing complex molecular scaffolds like isoindolin-1-ones from simple starting materials in a single step. researchgate.netnih.gov

Ugi-type MCRs using methyl 2-formylbenzoate (B1231588) as a key starting material have been employed to synthesize various isoindolin-1-one derivatives. researchgate.netnih.gov These one-pot procedures, typically conducted under acidic conditions, provide access to complex and potentially biologically active scaffolds through intramolecular amidation. nih.gov Another MCR involves the catalyst-free, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound to produce isoindolin-1-imine derivatives, which are close analogues of isoindolin-1-ones. arkat-usa.orgresearchgate.net

Domino reactions, such as the copper-catalyzed synthesis of (Z)-3-methyleneisoindolin-1-ones from 2-bromobenzamides and terminal alkynes, provide a stereoselective route to these compounds. semanticscholar.org This reaction can be promoted by microwave irradiation and utilizes a copper(II) acetate/DBU system. semanticscholar.org

| Reaction Type | Starting Materials | Key Features | Product Type | Reference |

| Ugi-type MCR | Methyl 2-formylbenzoate, amines, etc. | One-pot, acidic conditions, intramolecular amidation | Isoindolin-1-one derivatives | researchgate.netnih.gov |

| Three-Component Condensation | 2-Cyanobenzaldehyde, amines, active methylene compounds | Catalyst-free, cascade reaction | Isoindolin-1-imine derivatives | arkat-usa.orgresearchgate.net |

| Copper-Catalyzed Domino Reaction | 2-Bromobenzamides, terminal alkynes | Microwave-promoted, stereoselective | (Z)-3-Methyleneisoindolin-1-ones | semanticscholar.org |

Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies, with N-substitution being a common and impactful approach.

N-Substitution and its Synthetic Implications

The nitrogen atom of the isoindolin-1-one ring is a key site for introducing structural diversity, which can significantly influence the biological activity and physicochemical properties of the resulting molecules. N-substitution is a widely employed strategy for creating libraries of isoindolin-1-one derivatives.

A straightforward method for N-substitution involves the reaction of an existing isoindolin-1-one with an appropriate electrophile, such as an alkyl halide, in the presence of a base. For example, 7-aminoisoindolin-1-one (B60734) can be selectively methylated at the pyrrolidinone nitrogen using iodomethane (B122720) and potassium tert-butylate. nih.gov

Alternatively, the N-substituent can be introduced at an earlier stage of the synthesis. For instance, in the synthesis of (Z)-3-methyleneisoindolin-1-ones, various N-substituted 2-bromobenzamides can be used as starting materials. This allows for the incorporation of a wide range of substituents on the nitrogen atom, including benzyl and substituted benzyl groups. mdpi.com The synthesis of (Z)-2-benzyl-3-benzylidene-5-chloroisoindolin-1-one exemplifies this approach. mdpi.com

The nature of the N-substituent can have significant implications for the reactivity and properties of the molecule. For example, in the synthesis of N-substituted imidazole (B134444) derivatives, the initial reaction of imidazole with ethyl chloroacetate (B1199739) forms an ester intermediate, which is then reacted with various amines to yield the final N-substituted products. nih.gov While this example pertains to imidazoles, the principle of using N-acylation followed by reaction with amines can be conceptually applied to the isoindolinone scaffold to introduce diverse functionalities.

| Starting Material | Reagents | N-Substituent | Product Example | Reference |

| 7-Aminoisoindolin-1-one | Iodomethane, KOtBu | Methyl | 7-Amino-2-methylisoindolin-1-one | nih.gov |

| 2-Bromo-5-chlorobenzamide | Benzyl bromide, terminal alkyne | Benzyl | (Z)-2-Benzyl-3-benzylidene-5-chloroisoindolin-1-one | mdpi.com |

| Imidazole | Ethyl chloroacetate, various amines | Amide-linked groups | N-Substituted imidazole derivatives | nih.gov |

Regioselective Functionalization of the Benzenoid Moiety

The presence of the chlorine atom and the lactam functionality on the isoindolin-1-one core directs the regioselectivity of further aromatic substitutions. The electronic nature of the substituents and the reaction conditions play a crucial role in determining the position of functionalization on the benzenoid ring.

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic systems. For instance, the N-pivaloyl group on an indole (B1671886) nucleus has been shown to direct rhodium-catalyzed C-H activation to the C7 position, enabling the introduction of various functional groups. nih.gov While not specific to this compound, this strategy of using a directing group on the lactam nitrogen could potentially be applied to achieve regioselective functionalization at the C4 or C6 positions of the isoindolin-1-one ring system. The choice of the metal catalyst and directing group would be critical in controlling the regiochemical outcome.

Transition metal-catalyzed cross-coupling reactions are another key strategy for functionalizing the benzenoid ring. The chlorine atom at the C5 position can participate in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the introduction of aryl, alkyl, amino, and alkynyl groups, respectively, at the C5 position, leading to a diverse range of analogues.

Modifications at the Lactam Carbonyl Position

The lactam carbonyl group of isoindolin-1-ones is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives with different electronic and steric properties.

One common transformation is the reduction of the carbonyl group. The use of reducing agents such as borane-dimethyl sulfide (B99878) complex (BH3·SMe2) can reduce the amide bond in chiral 3-substituted isoindolinones to afford the corresponding 1-substituted 2,3-dihydroisoindoles. acs.org This transformation converts the planar carbonyl group into a tetrahedral carbon, which can have significant implications for the biological activity of the resulting molecule.

The carbonyl group can also be converted to a thione through thionation reactions, typically using Lawesson's reagent. This modification alters the electronic properties of the lactam and can influence the molecule's ability to participate in hydrogen bonding and metal coordination.

Furthermore, the lactam carbonyl can undergo addition reactions with organometallic reagents such as Grignard or organolithium reagents. This would lead to the formation of tertiary alcohols at the C1 position, which can then be further functionalized.

Transition-metal-catalyzed cyclocarbonylation reactions represent another approach to modify the lactam structure. acs.org For example, palladium-catalyzed cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides can lead to the formation of 3-alkylideneisoindolin-1-ones. acs.org This method introduces an exocyclic double bond at the C3 position, which can serve as a handle for further synthetic transformations. The reaction of N-(4-chlorophenyl)-2-ethynylbenzamide with iodoarenes under carbon monoxide pressure in the presence of a palladium catalyst afforded polyfunctionalized isoindolinones with high stereoselectivity for the (E)-isomer. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Ref |

| N-(4-chlorophenyl)-2-ethynylbenzamide | Iodobenzene | PdCl2(PPh3)2 | Dichloromethane/Triethylamine | (E)-3-benzylidene-5-chloro-2-(4-chlorophenyl)isoindolin-1-one | 75 | acs.org |

| N-(4-chlorophenyl)-2-ethynylbenzamide | 4-Iodotoluene | PdCl2(PPh3)2 | Dichloromethane/Triethylamine | (E)-5-chloro-2-(4-chlorophenyl)-3-(4-methylbenzylidene)isoindolin-1-one | 80 | acs.org |

| N-(4-chlorophenyl)-2-ethynylbenzamide | 4-Iodoanisole | PdCl2(PPh3)2 | Dichloromethane/Triethylamine | (E)-5-chloro-2-(4-chlorophenyl)-3-(4-methoxybenzylidene)isoindolin-1-one | 78 | acs.org |

Asymmetric Synthesis and Enantioselective Approaches to Chiral Isoindolin-1-one Derivativesacs.orgresearchgate.net

The development of asymmetric methods for the synthesis of chiral isoindolin-1-one derivatives is of significant interest due to the often-observed stereospecificity of their biological activity. acs.orgnih.gov Various strategies, including the use of chiral auxiliaries, chiral catalysts (metal and organocatalysts), and chiral phase-transfer catalysts, have been successfully employed. chim.itmdpi.com

A notable approach involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org Condensation of methyl 2-formylbenzoates with (S)-tert-butylsulfinamide yields a sulfinylimine, which upon reduction and cyclization, provides (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones. acs.org Deprotonation with LDA followed by alkylation with various electrophiles proceeds with high diastereoselectivity to afford a range of 3-substituted isoindolinones. acs.org

| (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | Alkylating Agent | Product | Diastereomeric Ratio | Yield (%) | Ref |

| Methyl iodide | (S,S)-2-(tert-butylsulfinyl)-3-methylisoindolin-1-one | >99:1 | 95 | acs.org | |

| Ethyl iodide | (S,S)-2-(tert-butylsulfinyl)-3-ethylisoindolin-1-one | >99:1 | 92 | acs.org | |

| Benzyl bromide | (S,S)-2-(tert-butylsulfinyl)-3-benzylisoindolin-1-one | 98:2 | 96 | acs.org |

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of isoindolin-1-ones. acs.org For instance, a cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates, catalyzed by a bifunctional thiourea (B124793) organocatalyst (Takemoto's catalyst), produces 3-(nitromethyl)isoindolin-1-ones in high yields and excellent enantioselectivities (up to 98% ee). acs.orgnih.gov The reaction proceeds through an asymmetric nitro-Mannich reaction followed by in situ cyclization. nih.gov

| α-Amido Sulfone | Catalyst | Base | Product | Yield (%) | ee (%) | Ref |

| N-Boc-α-amido sulfone | Takemoto's catalyst II | K2CO3 | N-Boc-3-(nitromethyl)isoindolin-1-one | 85 | 96 | acs.org |

| N-Cbz-α-amido sulfone | Takemoto's catalyst II | K2CO3 | N-Cbz-3-(nitromethyl)isoindolin-1-one | 82 | 94 | acs.org |

Furthermore, chiral phase-transfer catalysts derived from cinchona alkaloids have been effectively used in the asymmetric Michael addition of 3-substituted isoindolinones to Michael acceptors, providing access to 3,3-disubstituted isoindolinones with a quaternary stereocenter. mdpi.com

Metal-catalyzed enantioselective reactions have also been extensively explored. Copper(I)-catalyzed alkynylation/lactamization of 2-formylbenzoates with terminal alkynes and amines in the presence of a chiral PyBOX ligand provides a one-pot synthesis of chiral 3-alkynylisoindolin-1-ones with high enantioselectivity. acs.org

Analytical Techniques for Research and Development of 5 Chloroisoindolin 1 One Derivatives

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds, including 5-Chloroisoindolin-1-one derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to map out the carbon and proton frameworks of the molecule. mdpi.comorganicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For derivatives of this compound, aromatic protons typically appear in the downfield region, while protons on the isoindolinone core will have characteristic shifts. Coupling constants (J), which describe the interaction between neighboring protons, are crucial for establishing connectivity. libretexts.org For instance, the splitting patterns of the methylene (B1212753) protons in the five-membered ring can confirm their relationship to adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. The carbonyl carbon of the lactam ring in this compound, for example, would exhibit a characteristic downfield shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to assemble the complete molecular structure. mdpi.comufrgs.br COSY experiments reveal proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. mdpi.com This comprehensive analysis allows for unambiguous structural assignment of novel this compound derivatives.

Table 1: Representative NMR Data for Isoindolinone-Type Structures

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 8.0 | m | - |

| N-H | 8.0 - 9.0 | br s | - |

| CH₂ (isoindolinone ring) | ~4.5 | s | - |

| C=O (lactam) | 165 - 175 | - | - |

| Aromatic C-Cl | 130 - 140 | - | - |

| Aromatic C | 120 - 150 | - | - |

| CH₂ (isoindolinone ring) | ~45 | - | - |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern of the this compound derivative.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound derivatives. tutorchase.com Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight. msu.edu The presence of chlorine is readily identified by the characteristic isotopic pattern, with peaks at M⁺ and M+2 in an approximate 3:1 ratio. msu.edu

Electron impact (EI) ionization often causes the molecular ion to fragment in a predictable manner, providing valuable structural information. orgchemboulder.com The fragmentation pattern of this compound and its derivatives can reveal the loss of specific functional groups or parts of the molecular structure. tutorchase.comlibretexts.org For example, cleavage of the lactam ring or loss of the chlorine atom would result in characteristic fragment ions. orgchemboulder.com Understanding these fragmentation pathways aids in the structural confirmation of the synthesized compounds. nih.gov

Table 2: Expected Fragmentation Patterns for this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-C₂H₂O]⁺ | Loss of a ketene (B1206846) fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. athabascau.ca When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. vscht.cz

For this compound derivatives, key characteristic absorptions would include:

N-H stretch: A sharp to broad absorption in the region of 3200-3400 cm⁻¹, characteristic of the amine in the lactam ring. libretexts.org

C=O stretch: A strong, sharp absorption band typically found between 1670 and 1780 cm⁻¹ for the carbonyl group of the lactam. libretexts.org The exact position can provide clues about ring strain and conjugation.

C-Cl stretch: This absorption is typically found in the fingerprint region, between 600 and 800 cm⁻¹. athabascau.ca

Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum. vscht.cz

The presence or absence of these characteristic peaks provides strong evidence for the successful synthesis of the target this compound structure. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong, Broad |

| C=O Stretch (Lactam) | 1670-1780 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-N Stretch | 1200-1350 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound derivatives from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) in Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound derivatives. torontech.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. phenomenex.com

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape. nih.govms-editions.cl The components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the analyte absorbs strongly.

The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component. nih.gov A pure compound will ideally show a single, sharp, and symmetrical peak in the chromatogram. torontech.com HPLC methods must be validated to ensure they are accurate, precise, and robust for their intended purpose.

Table 4: Typical HPLC Parameters for Analysis of Isoindolinone Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is crucial for analyzing volatile starting materials, byproducts, or impurities that may be present in a reaction mixture. libretexts.org

In GC, a sample is vaporized and injected into a column, where it is carried by an inert gas (the mobile phase) over a stationary phase. libretexts.org Separation occurs based on the differing volatilities and interactions of the components with the stationary phase. libretexts.org A variety of columns with different polarities are available to optimize separations. sigmaaldrich.com

For instance, GC could be used to monitor the consumption of a volatile starting material or to detect the presence of low molecular weight, chlorinated byproducts. epa.gov When coupled with a mass spectrometer (GC-MS), it becomes a highly sensitive and specific tool for identifying unknown volatile components in a sample mixture. rsc.org

Development and Validation of Analytical Methods for Isoindolin-1-one (B1195906) Derivatives

The development and validation of robust analytical methods are critical for the qualitative and quantitative assessment of isoindolin-1-one derivatives. These methods are essential for monitoring reaction progress, characterizing final products, and determining purity. The primary techniques employed are chromatography and spectroscopy.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are cornerstones for separating and quantifying components in a mixture. For isoindolin-1-one derivatives, HPLC is frequently used, often coupled with a mass spectrometer (LC-MS) for enhanced detection and identification. ehu.es Method development involves optimizing the mobile phase composition, column type (e.g., C18), and flow rate to achieve adequate separation of the analyte from impurities and starting materials. sci-hub.se Validation of these methods is performed according to established guidelines to ensure they are accurate, precise, specific, and robust.

Spectroscopic techniques are indispensable for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ³¹P NMR for phosphonate (B1237965) derivatives, provides detailed information about the molecular structure. mdpi.comacs.org High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com Infrared (IR) spectroscopy helps in identifying characteristic functional groups, such as the carbonyl (C=O) and N-H groups of the lactam ring.

In a practical application, the analysis of related compounds in biological matrices like plasma involves a liquid chromatography system coupled with a triple quadrupole mass spectrometer. sci-hub.se The analytical procedure includes sample preparation (e.g., protein precipitation and extraction), followed by injection into an LC-MS system. sci-hub.se For instance, a Kinetex C18 column might be used with a binary pump system for gradient elution. sci-hub.se The mass spectrometer is operated in a specific mode, such as turbo-V ionspray, to achieve the necessary sensitivity and selectivity. sci-hub.se

Table 1: Overview of Analytical Methods for Isoindolin-1-one Derivatives

| Technique | Application | Key Parameters & Findings | References |

|---|---|---|---|

| HPLC/LC-MS | Purity assessment, reaction monitoring, quantitative analysis in biological fluids. | C18 columns are common. Gradient elution is often used for separation. Coupled with MS for identification of metabolites and degradation products. | ehu.essci-hub.se |

| Gas Chromatography (GC) | Separation of volatile derivatives. | The stationary phase is typically a high-boiling liquid coated on an inert solid support. Retention time is a key identifier. | youtube.com |

| ¹H, ¹³C, ³¹P NMR | Structural elucidation and confirmation. | Provides detailed information on the chemical environment of hydrogen, carbon, and phosphorus atoms, confirming the connectivity of the molecular framework. | mdpi.comacs.org |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition determination. | Delivers highly accurate m/z values, allowing for the unambiguous determination of the molecular formula. | mdpi.com |

| Infrared (IR) Spectroscopy | Functional group identification. | Shows characteristic absorption bands for key functional groups, such as the lactam C=O stretch. | researchgate.net |

Advanced Structural Determination Methods

Beyond routine characterization, advanced methods are often required for the unambiguous determination of complex three-dimensional structures, including stereochemistry.

High-Resolution Mass Spectrometry (HRMS) , as mentioned previously, is also a powerful tool in this context. While it doesn't provide 3D structural information like X-ray crystallography, its ability to determine the elemental composition with high accuracy is vital. It is particularly useful for confirming the products of complex reactions and for the characterization of novel derivatives where crystalline material suitable for X-ray analysis cannot be obtained. mdpi.com

Computational Modeling methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to refine and understand molecular structures and properties. tandfonline.comnih.gov These theoretical calculations can predict NMR spectra and geometries, which can then be compared with experimental results to resolve ambiguities and provide deeper insight into the molecule's electronic structure and reactivity. tandfonline.com

Table 2: Advanced Methods for Structural Determination of Isoindolin-1-one Derivatives

| Technique | Information Obtained | Example Application | References |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Confirmed the structure of entonalactam A and other functionalized isoindolinone products. | researchgate.netnih.govacs.orgrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Characterization of newly synthesized N-Alkyl-Isoindolin-1-one-3-Phosphonates. | mdpi.com |

| Computational Modeling (e.g., DFT) | Theoretical prediction of structure, spectral properties, and reactivity. | Used alongside experimental data to study isoindolin-1-one derivatives as PI3Kγ inhibitors. | tandfonline.comnih.gov |

Pharmacological and Biological Activity Spectrum of 5 Chloroisoindolin 1 One Analogues

In Vitro Assessment of Biological Potency

Anticancer Activity: Mechanisms and Cell Line Sensitivity

Derivatives of the isoindolin-1-one (B1195906) scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. jocpr.com Research has shown that these compounds can effectively inhibit the growth of various cancer cell lines, highlighting their broad applicability in oncology. jocpr.comnih.gov The core structure is a key pharmacophore in drugs used for multiple myeloma and other cancers, underscoring its clinical relevance. mdpi.com

Inhibition of Cancer Cell Proliferation and Viability

The antiproliferative activity of isoindolin-1-one analogues has been demonstrated across multiple cancer cell types. Synthetic strategies have focused on creating libraries of these derivatives to identify compounds with potent cytotoxic effects.

One study detailed the synthesis of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives, which were evaluated for their cytotoxicity. Among the synthesized compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (compound 11 ) was particularly effective against the HepG2 human liver cancer cell line, exhibiting an IC50 value of 5.89 µM. jocpr.com

In another study, novel dihydropteridone derivatives incorporating isoindolin-1-one moieties were designed and evaluated. Compound SC10 from this series displayed remarkable anti-proliferative activity against several cancer cell lines. nih.gov Furthermore, it was found to induce apoptosis in MV4-11 cells in a manner dependent on the dose. nih.gov

The table below summarizes the in vitro anti-proliferative activity of selected isoindolin-1-one analogues.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| 11 | HepG2 | Liver Cancer | 5.89 µM | jocpr.com |

| SC10 | MDA-MB-231 | Breast Cancer | 17.3 nM | nih.gov |

| MDA-MB-361 | Breast Cancer | 8.4 nM | nih.gov | |

| MV4-11 | Leukemia | 5.4 nM | nih.gov |

Modulation of Kinase Activities (e.g., CLKs, DYRKs, EGFR)

A primary mechanism through which isoindolin-1-one analogues exert their anticancer effects is the modulation of protein kinase activity. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov

EGFR Inhibition: A patent has described isoindolin-1-one derivatives that exhibit a strong inhibitory effect on Epidermal Growth Factor Receptor (EGFR) mutations, which are common drivers in non-small cell lung cancer and other malignancies. google.com

CDK Inhibition: The isoindolin-1-one scaffold has been explored for its potential to inhibit Cyclin-Dependent Kinases (CDKs). nih.gov CDK7, in particular, is a key regulator of both the cell cycle and transcription. nih.gov A virtual screening of an isoindolinone library identified two compounds as potential CDK7 inhibitors, suggesting this as a viable mechanism for their anticancer action. nih.gov

CLK and DYRK Inhibition: Cdc2-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs) are involved in regulating mRNA splicing, a process often dysregulated in cancer. plos.orgresearchgate.net While many compounds inhibit both kinase families, the isoindolin-1-one scaffold has been utilized to achieve selectivity. An isoindoline (B1297411) analogue (compound 25 ) was shown to retain inhibitory activity against CLK1 while showing a drop in potency against DYRK1A and DYRK1B, demonstrating that the scaffold can be tailored for specific kinase targets. nih.gov

PLK1/BRD4 Dual Inhibition: Dihydropteridone derivatives featuring an isoindolin-1-one moiety have been identified as potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). Compound SC10 showed excellent inhibitory activity against both kinases, with IC50 values of 0.3 nM and 60.8 nM for PLK1 and BRD4, respectively. nih.gov

Anti-Tumor Efficacy in Cellular Models

The efficacy of isoindolin-1-one analogues has been confirmed in various cellular models of cancer. For instance, a series of 2-benzyl-6-substituted-ethoxy-isoindolinones were tested against a panel of human cancer cell lines, including HT-29 (colon), K562 (leukemia), and HepG2 (liver), with compound 11 showing notable activity against HepG2. jocpr.com Similarly, the anti-proliferative activities of dihydropteridone derivatives like SC10 were demonstrated in breast cancer (MDA-MB-231, MDA-MB-361) and leukemia (MV4-11) cell lines, confirming their potential as broad-spectrum anticancer agents. nih.gov

Antimicrobial Properties: Antibacterial and Antiviral Investigations

The isoindolin-1-one framework is a versatile scaffold that also gives rise to compounds with significant antimicrobial properties. africaresearchconnects.com

Antibacterial Activity: Several studies have confirmed the antibacterial potential of isoindolin-1-one derivatives. africaresearchconnects.comacs.org A series of novel isoindolin-1-ones containing a piperidine (B6355638) fragment demonstrated good activity against several phytopathogenic bacteria. acs.org Specifically, these compounds were effective against Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org One derivative, compound Y8 , was particularly potent against Xanthomonas oryzae pv oryzae (Xoo), the pathogen causing bacterial blight in rice, with a half-maximal effective concentration (EC50) of 21.3 μg/mL. acs.org Mechanistic studies using scanning electron microscopy revealed that compound Y8 likely exerts its effect by inducing the collapse of the bacterial cell membrane. acs.org Other research has shown that N-substituted-3-alkyl isoindolin-1-one acetates possess weak to moderate activity against various bacterial strains. researchgate.net

Antiviral Activity: The antiviral potential of this class of compounds has also been investigated. Derivatives have been reported to show activity against viruses such as the Herpes Simplex Virus (HSV) and Encephalomyocarditis Virus (EMCV). Additionally, certain thiazolo[2,3-a]isoindol-5(9bH)-ones, which are structurally related to isoindolin-1-ones, have been identified as non-nucleoside reverse transcriptase inhibitors with activity against HIV-1. acs.org

Anti-inflammatory and Immunomodulatory Effects

Isoindolin-1-one derivatives have been shown to possess anti-inflammatory and immunomodulatory activities, often linked to the inhibition of key inflammatory mediators. mdpi.com The clinical drug Indoprofen, which is built on an isoindolin-1-one core, functions as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins. mdpi.com

Pomalidomide, a well-known immunomodulatory drug with an isoindoline-based structure, inhibits the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and is also an inhibitor of COX-2. mdpi.com Further studies into related scaffolds, such as isoindoline-1,3-diones, have identified compounds that exhibit anti-inflammatory effects by modulating both proinflammatory and anti-inflammatory cytokines. nih.gov The mechanism for these derivatives is also attributed to the inhibition of COX enzymes. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

Derivatives of isoindolinone, including those related to 5-chloroisoindolin-1-one, are being investigated for their effects on the central nervous system (CNS). The structural framework of these compounds makes them candidates for CNS therapeutics, with research exploring their potential to modulate various neurological pathways. The introduction of a fluorine atom at the 6-position of the isoindolinone core, for instance, has been noted to enhance metabolic stability, a desirable characteristic for drugs targeting the CNS. This suggests that halogenated isoindolinones, such as the 5-chloro substituted analogues, could possess favorable properties for development as CNS-active agents.

Antidiabetic and Antihyperglycemic Potential

Analogues of this compound have demonstrated significant potential in the management of diabetes and hyperglycemia. kaust.edu.sanih.gov The therapeutic approach often involves the inhibition of key carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps in controlling postprandial hyperglycemia. kaust.edu.sanih.gov

One study highlighted a novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, where compound 5a showed potent inhibitory activity against both α-glucosidase and α-amylase. kaust.edu.sanih.gov Specifically, compound 5a had an IC50 value of 5.08 µg/mL for α-glucosidase and 0.21 µg/mL for α-amylase, which is comparable to the standard drug Acarbose. kaust.edu.sanih.gov

Another study investigated (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (compound 1 ) and (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one (compound 2 ). plos.org Compound 1 demonstrated significant inhibition of α-amylase with an IC50 of 32.917 µg/mL and also inhibited protein glycation and DPP-IV. plos.org Compound 2 also showed marked inhibition of α-amylase with an IC50 of 42.691 µg/mL. plos.org

The antihyperglycemic effects of quinazoline (B50416) derivatives have also been noted, with some compounds showing a rapid onset of action. nih.gov Furthermore, flavone (B191248) analogues have been studied for their antidiabetic potential in streptozotocin-induced diabetic models, showing promising results in regulating blood glucose levels and other biochemical parameters. jpionline.org

Below is a data table summarizing the antidiabetic and antihyperglycemic potential of selected analogues:

| Compound/Analogue | Target/Model | Activity | IC50 Value | Reference |

| Compound 5a (1,3,5-trisubstituted-2-thioxoimidazolidin-4-one) | α-glucosidase | Inhibitory | 5.08 µg/mL | kaust.edu.sanih.gov |

| Compound 5a (1,3,5-trisubstituted-2-thioxoimidazolidin-4-one) | α-amylase | Inhibitory | 0.21 µg/mL | kaust.edu.sanih.gov |

| Compound 1 ((E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one) | α-amylase | Inhibitory | 32.917 µg/mL | plos.org |

| Compound 1 ((E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one) | Protein Glycation | Inhibitory | 210.592 µg/mL | plos.org |

| Compound 1 ((E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one) | DPP-IV | Inhibitory | 31.28 µg/mL | plos.org |

| Compound 2 ((E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one) | α-amylase | Inhibitory | 42.691 µg/mL | plos.org |

| Compound 2 ((E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one) | Protein Glycation | Inhibitory | 341.551 µg/mL | plos.org |

| Compound 2 ((E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one) | DPP-IV | Inhibitory | 47.192 µg/mL | plos.org |

Enzyme Inhibition Profiles (e.g., Urease, Dipeptidyl Peptidase, PARP-1, Histone Deacetylase)

Analogues of this compound have been shown to inhibit a variety of enzymes, indicating their potential as therapeutic agents for a range of diseases. plos.orgresearchgate.netmdpi.comekb.eg

Urease Inhibition: Urease inhibitors are important for treating infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.net Cysteine-N-arylacetamide derivatives, which share structural similarities with isoindolinone analogues, have shown potent urease inhibitory activity. researchgate.net For instance, compound 5e from a series of N-phenylacetamide derivatives was identified as a highly potent urease inhibitor with an IC50 value of 0.35 µM. researchgate.net

Dipeptidyl Peptidase (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral medications used to treat type 2 diabetes. nih.gov They work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.govresearchgate.net Studies on oxindole (B195798) derivatives, which are structurally related to isoindolinones, have demonstrated DPP-IV inhibitory activity. plos.org For example, (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (compound 1 ) inhibited DPP-IV with an IC50 of 31.280 µg/ml. plos.org

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with deficient DNA repair mechanisms. mdpi.comonclive.comcancernetwork.com Novel PARP-1 inhibitors have been identified through screening, with some candidates showing potent inhibition in the nanomolar range. mdpi.com For instance, the compound X17613 had an IC50 value of 41 nM for PARP-1 inhibition. mdpi.com

Histone Deacetylase (HDAC) Inhibition: Histone deacetylase (HDAC) inhibitors are another important class of anticancer agents that work by altering gene expression to induce cell cycle arrest and apoptosis in cancer cells. nih.govturkjps.orgjebms.org A variety of chemical scaffolds, including quinolines and hydroxamic acids, have been developed as HDAC inhibitors. ekb.eg For example, a quinoline-based HDAC inhibitor, compound 5 , showed an IC50 value of 85 nM, which was more potent than the established HDAC inhibitor SAHA. ekb.eg

The table below summarizes the enzyme inhibitory profiles of various analogues:

| Compound/Analogue | Enzyme Target | Activity | IC50 Value | Reference |

| Compound 5e (N-phenylacetamide derivative) | Urease | Inhibitory | 0.35 µM | researchgate.net |

| Compound 1 ((E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one) | DPP-IV | Inhibitory | 31.280 µg/ml | plos.org |

| X17613 | PARP-1 | Inhibitory | 41 nM | mdpi.com |

| Compound 5 (Quinoline HDACi) | HDAC | Inhibitory | 85 nM | ekb.eg |

Anti-HIV Activity Studies

The development of effective anti-HIV agents is a critical area of medicinal chemistry. nih.gov While direct studies on this compound analogues for anti-HIV activity are not extensively detailed in the provided context, the broader class of isoindolinone-related compounds and their derivatives have been explored for this purpose.

Research has shown that PARP inhibitors can modulate HIV-1 infection. frontiersin.org Inhibition of PARP has been found to negatively regulate the HIV-1 Long Terminal Repeat (LTR), a key promoter for viral gene expression, and also affect the actin cytoskeleton rearrangements necessary for viral entry and trafficking. frontiersin.org This suggests that compounds with PARP inhibitory activity, which can include isoindolinone analogues, may have a dual action in controlling HIV-1. frontiersin.org

Furthermore, various natural and synthetic compounds, including alkaloids and terpenoids, have been identified as having anti-HIV properties, acting at different stages of the viral life cycle such as fusion and reverse transcription. nih.govbenthamscience.com The structural diversity of these active compounds suggests that a wide range of chemical scaffolds, potentially including modified isoindolinones, could be developed as anti-HIV agents.

Preclinical Evaluation of this compound Analogues

The preclinical evaluation of this compound analogues is a crucial step in determining their therapeutic potential. This involves assessing their efficacy in disease models and understanding their pharmacokinetic and pharmacodynamic properties.

In Vivo Efficacy Studies in Disease Models (e.g., Xenograft Models)

In vivo efficacy studies are essential for validating the therapeutic potential of new compounds in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are commonly used to evaluate anticancer agents.

While specific in vivo efficacy data for this compound analogues in xenograft models is not detailed in the provided search results, the general approach for evaluating related compounds is well-established. For instance, the efficacy of PARP inhibitors is often tested in combination with chemotherapy in xenograft models of various cancers, including colorectal cancer. mdpi.com These studies help to determine if the inhibitor can synergize with standard treatments and improve outcomes. mdpi.com

Similarly, the antidiabetic effects of GIP analogues have been demonstrated in obese diabetic (ob/ob) mice. nih.gov Daily injections of these analogues led to significant improvements in glucose tolerance, insulin (B600854) secretion, and pancreatic islet health. nih.gov These types of in vivo studies provide critical evidence of a compound's therapeutic efficacy.

Pharmacokinetic and Pharmacodynamic Investigations of Active Compounds

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it affects the body.

Pharmacokinetic studies of related compounds, such as the quinazoline antifolate ICI D1694, have been conducted in mice and rats. nih.gov These studies revealed rapid clearance and significant protein binding, with biliary excretion being the primary route of elimination. nih.gov Such information is critical for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Pharmacodynamic studies focus on the biochemical and physiological effects of the drug. For DPP-IV inhibitors, a key pharmacodynamic marker is the inhibition of circulating DPP-IV activity. nih.gov Studies have shown that maintaining a certain plasma concentration of a DPP-IV inhibitor can lead to sustained enzyme inhibition. nih.gov For PARP inhibitors, pharmacodynamic assessments may include measuring the levels of PARP-1 inhibition in tumor cells or the induction of DNA damage. mdpi.com

The table below outlines key pharmacokinetic parameters for a related quinazoline analogue:

| Compound | Animal Model | Clearance (CL) | Half-life (t1/2 β) | Protein Binding | Primary Excretion Route | Reference |

| ICI D1694 | Rat | 10.7 ml min-1 kg-1 | 30 min | ≥90% | Biliary (65%) | nih.gov |

| ICI D1694 | Mouse | 27 ml min-1 kg-1 | 30 min | Not specified | Biliary | nih.gov |

Toxicological Profiles and Safety Assessment

The comprehensive toxicological profile of this compound is not extensively documented in publicly available literature. However, safety data for structurally related isoindolinone analogues provide insights into the potential toxicological characteristics of this class of compounds. The assessment of toxicological profiles is crucial for evaluating the therapeutic potential and risks associated with new chemical entities. This section consolidates the available toxicological data from in vitro and in vivo studies on analogues of this compound, focusing on cytotoxicity and genotoxicity.

Cytotoxicity Assessment

In vitro cytotoxicity studies are fundamental in determining a compound's toxicity to living cells. For isoindolinone derivatives, these studies have been conducted on various cell lines, including both cancerous and non-cancerous (normal) cells, to evaluate their cytotoxic potential and selectivity.

A study on a series of isoindolinone derivatives reported their cytotoxicity against the Vero cell line, a normal kidney epithelial cell line from an African green monkey. The half-maximal cytotoxic concentration (CC50) values for the most active antimycobacterial compounds, 4-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one and 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one, were found to be 29 µM and 30 µM, respectively, indicating a degree of toxicity to normal cells at these concentrations. researchgate.net

In another study, a series of N-benzylated 5-hydroxybenzothiophene-2-carboxamides were synthesized, including a derivative, (5-Chloroisoindolin-2-yl)(5-hydroxybenzo[b]thiophen-2-yl)methanone, which incorporates the this compound moiety. While several compounds in this series showed high potency against various cancer cell lines, the most potent multi-kinase inhibitors were evaluated for their effects on normal cell lines. These lead compounds exhibited a significantly weaker effect on the cell viability of normal human keratinocytes (HaCaT) and rat intestine epithelial cells (IEC-6), suggesting a degree of selectivity for cancer cells over normal cells. mdpi.comresearchgate.net

The table below summarizes the available cytotoxicity data for analogues of this compound on normal cell lines.

| Compound Name | Cell Line | Assay Type | Cytotoxicity Metric (CC50/IC50) | Result (µM) | Source |

| 4-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one | Vero | Cytotoxicity | CC50 | 29 | researchgate.net |

| 4,6-Dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one | Vero | Cytotoxicity | CC50 | 30 | researchgate.net |

| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide analogue 12 | HaCaT | Cell Viability | IC50 | >20 | mdpi.com |

| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide analogue 12 | IEC-6 | Cell Viability | IC50 | >20 | mdpi.com |

| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide analogue 17 | HaCaT | Cell Viability | IC50 | >20 | mdpi.com |

| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide analogue 17 | IEC-6 | Cell Viability | IC50 | >20 | mdpi.com |

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Genotoxicity Assessment

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. juniperpublishers.comeuropa.eu A standard battery of tests is often employed, including in vitro assays for gene mutations in bacteria (e.g., Ames test) and chromosomal damage in mammalian cells, followed by in vivo tests if positive results are found in vitro. europa.euservice.gov.uk

Acute Toxicity

Information on the acute toxicity of this compound is limited. Safety Data Sheets for related compounds, such as 4-chloroisoindolin-1-one and 7-chloroisoindolin-1-one, classify them as "Acute toxicity, oral (Category 4)," which indicates that they are harmful if swallowed. angenechemical.comchemscene.comchemicalbook.com The SDS for 7-Chloroisoindolin-1-one also lists it as a potential skin sensitizer (B1316253) (Category 1, 1A, 1B), meaning it may cause an allergic skin reaction. angenechemical.com

The following table summarizes the hazard classifications for some chlorinated isoindolinone analogues based on available Safety Data Sheets.

| Compound Name | Hazard Classification | Source |

| 4-Chloroisoindolin-1-one | Acute toxicity - Category 4, Oral | chemicalbook.com |

| 6-Chloroisoindolin-1-one | Acute toxicity, oral (Category 4) | chemscene.com |

| 7-Chloroisoindolin-1-one | Acute toxicity, oral (Category 4); Sensitization, Skin (Category 1, 1A, 1B) | angenechemical.com |

Structure Activity Relationship Sar and Computational Studies of 5 Chloroisoindolin 1 One Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 5-Chloroisoindolin-1-one derivatives is intrinsically linked to their molecular architecture. The isoindolinone core serves as a crucial scaffold, and the presence and position of various substituents significantly modulate the compound's interaction with biological targets. For instance, the chlorine atom at the 5-position is a key feature that influences the electronic properties and binding affinity of the molecule.

Studies on similar heterocyclic compounds have revealed that specific structural motifs are essential for their biological effects. For example, in a series of indolin-5-yl-cyclopropanamine derivatives, the indoline (B122111) scaffold was identified as a privileged structure in the design of selective enzyme inhibitors. nih.gov The spatial arrangement of substituents around the core structure dictates the compound's ability to fit into the active site of a target protein, thereby determining its inhibitory or modulatory activity. The unique combination of substituents on the isoindolinone core, such as benzyl (B1604629) and iodo groups in addition to the chloro group, can impart distinct chemical and biological properties.

Analysis of Substituent Effects on Potency and Selectivity

The nature and position of substituents on the this compound framework have a profound impact on the potency and selectivity of the derivatives. Research on various classes of compounds has consistently demonstrated that even minor modifications to the substituents can lead to significant changes in biological activity.

For example, in a study of 4-azaindole-2-piperidine derivatives, it was found that the azaindole moiety was crucial for potency, and only limited variations on the right-hand side of the molecule were tolerated. dndi.org This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents. Electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, affecting its interaction with the target protein. For instance, investigations into cyclooctatetraene (B1213319) derivatives showed that π-electron-withdrawing and π-electron-donating substituents significantly influenced the electronic structure of the ring system. rsc.org

Similarly, the selectivity of a compound for a specific biological target over others is heavily influenced by its substituent pattern. In the development of dual-acting adenosine (B11128) receptor ligands, small N6-cycloalkyl and 3-halobenzyl groups were found to furnish potent dual-acting A1AR agonists and A3AR antagonists. nih.gov This demonstrates that careful selection of substituents can fine-tune the pharmacological profile of a compound. The metabolic stability of compounds can also be improved by modifying substituents, as seen in the case of certain pyridyl and pyrimidyl structures. dndi.org

Stereochemical Requirements for Enhanced Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of this compound derivatives. Chiral centers within the molecule can lead to the existence of enantiomers or diastereomers, which may exhibit significantly different potencies and selectivities.

It has been observed in various classes of bioactive molecules that only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. For example, in studies of cannabinoid isomers, the equatorial stereochemistry of the substituent at a specific carbon atom was found to be a determinant of activity. nih.gov This underscores the importance of a precise stereochemical arrangement for optimal interaction with the target receptor.

The stereochemical course of enzymatic reactions is also a key consideration. For instance, the 3'→5'-exonuclease activity of DNA polymerase I has been shown to proceed with inversion of stereochemistry at the phosphorus atom. nih.gov This level of stereospecificity highlights the highly ordered environment of enzyme active sites and the necessity for ligands to possess the correct stereochemical configuration to bind effectively. Therefore, the synthesis and evaluation of individual stereoisomers of this compound derivatives are crucial for identifying the most active and selective compounds.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of ligands to their biological targets. nih.govuneb.br These methods provide valuable insights into the specific interactions that govern molecular recognition, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

For this compound derivatives, docking studies can be employed to visualize how these molecules fit into the binding pocket of a target protein. By predicting the preferred binding conformation and orientation, researchers can understand the key interactions responsible for the observed biological activity. frontiersin.org For example, docking simulations can reveal which amino acid residues in the active site are crucial for binding and how different substituents on the isoindolinone ring can enhance or diminish these interactions. rsc.org

The combination of molecular docking with molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, accounting for the flexibility of both the ligand and the protein. nih.gov This approach can lead to more reliable predictions of binding affinity and can help in the rational design of new derivatives with improved potency. frontiersin.org

Table 1: Example of Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -9.5 | Lys78, Glu95, Leu150 | Hydrogen Bond, Hydrophobic |

| Protease Y | -8.2 | Asp30, Gly102, Phe121 | Hydrogen Bond, Pi-Stacking |

| GPCR Z | -10.1 | Trp110, Tyr250, Ser254 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory) in Reaction Mechanism and Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for studying the electronic structure and reactivity of molecules. q-chem.comsbfisica.org.br DFT allows for the calculation of various molecular properties, such as orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for understanding the behavior of this compound derivatives. aimspress.com

These calculations can provide insights into reaction mechanisms, helping to predict the feasibility and outcome of synthetic routes for new derivatives. arxiv.org For example, DFT can be used to model transition states and calculate activation energies for key reaction steps.

Furthermore, DFT is employed to analyze the electronic properties of the molecules themselves, which directly relate to their biological activity. q-chem.com The distribution of electron density, for instance, can indicate which parts of the molecule are likely to engage in electrostatic interactions with a biological target. The application of DFT has been shown to be a versatile method in quantum chemical calculations for a wide range of chemical systems. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives. nih.govj-morphology.com

For this compound derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, like multiple linear regression (MLR), are then used to build a model that best describes the data. nih.gov

A successful QSAR model can be a valuable tool in drug discovery, guiding the design of new compounds with potentially enhanced activity. jmchemsci.comnih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent is likely to increase potency, thus directing synthetic efforts towards such modifications.

Table 2: Example of a QSAR Equation for a Hypothetical Series of this compound Derivatives

| Model Equation | Statistical Parameters |

| pIC50 = 1.2 * LogP - 0.5 * MW + 2.3 * H-bond Donors + 3.1 | R² = 0.85, Q² = 0.75 |

This table is for illustrative purposes. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, and MW is the molecular weight. R² and Q² are statistical measures of the model's goodness of fit and predictive ability, respectively.

In-Silico Pharmacokinetics (ADME) Predictions

In addition to biological activity, the pharmacokinetic properties of a drug candidate—Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical for its success. uoa.gr In-silico methods play an increasingly important role in predicting these properties early in the drug discovery process, saving time and resources. researchgate.netnih.gov

For this compound derivatives, computational models can predict various ADME parameters. mdpi.com These predictions are based on the physicochemical properties of the molecules, such as lipophilicity (LogP), solubility, and pKa. researchgate.net For example, models can estimate a compound's potential for oral absorption, its ability to cross the blood-brain barrier, and its likely metabolic fate. mdpi.com

These in-silico ADME predictions help to identify potential liabilities in a series of compounds, allowing for their optimization before significant resources are invested in their synthesis and testing. uoa.gr

Table 3: Example of In-Silico ADME Predictions for a Hypothetical this compound Derivative

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Plasma Protein Binding | 95% | High binding may affect free drug concentration |

This table is for illustrative purposes and does not represent actual experimental data.

Mechanistic Insights and Molecular Interactions of 5 Chloroisoindolin 1 One Based Agents

Identification and Validation of Molecular Targets

The initial step in understanding the biological effects of 5-Chloroisoindolin-1-one-based agents is the identification and subsequent validation of their molecular targets. ddtjournal.com This process is fundamental to drug discovery and involves a range of techniques to pinpoint the specific biomolecules with which these compounds interact to elicit a cellular response. ddtjournal.comresearchgate.net

Derivatives of this compound have been explored for their potential to interact with various biological targets. For instance, certain derivatives have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). epo.org PRMT5 is an enzyme involved in the post-translational modification of proteins and has been identified as a transcriptional repressor. epo.org The inhibition of such enzymes represents a key strategy in modulating cellular processes. nih.gov

The process of target identification can employ several methodologies. Affinity-based approaches, genetic techniques, and computational methods are commonly utilized to identify the molecular targets of bioactive compounds. researchgate.net Techniques like Drug Affinity Responsive Target Stability (DARTS) and Specific Pupylation as IDEntity Reporter (SPIDER) are modern methods used to identify protein-biomolecule interactions. medchemexpress.com Once a potential target is identified, validation is crucial to confirm its role in the observed biological activity. ddtjournal.com This can involve genetic methods like RNA interference (RNAi) to study the effects of gene silencing, which can mimic the effect of an inhibitor. nih.gov

The table below summarizes key molecular targets that have been investigated for their interaction with derivatives of the broader isoindolinone scaffold, to which this compound belongs.

| Target Class | Specific Target Example | Rationale for Investigation |

| Enzymes | Protein Arginine Methyltransferase 5 (PRMT5) epo.org | PRMT5 is involved in gene transcription and other crucial cellular processes. epo.org |

| Kinases | Cdc2-like kinases (CLKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) plos.orgnih.gov | These kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in disease. nih.gov |

Elucidation of Cellular Signaling Pathway Modulation

Once a molecular target is validated, the next step is to understand how the interaction between the this compound-based agent and its target modulates cellular signaling pathways. Cellular signaling is the process by which cells communicate and respond to their environment, and it is fundamental to virtually all cellular activities. nih.govcolorado.edu

The binding of a compound to its target can initiate a cascade of events that alters the flow of information through one or more signaling pathways. colorado.edu These pathways are complex networks of interacting proteins and other molecules that ultimately lead to a specific cellular response, such as changes in gene expression, cell proliferation, or apoptosis. nih.gov

For example, the inhibition of a kinase by a this compound derivative could block the phosphorylation of downstream proteins in a particular pathway. colorado.edu This, in turn, could prevent the activation or inactivation of other components of the pathway, leading to a change in cellular behavior. The modulation of signaling pathways is a key mechanism through which therapeutic agents exert their effects. expasy.org

Several key signaling pathways are often implicated in the action of therapeutic agents, including:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: Plays a crucial role in cell growth, metabolism, and survival.

Wnt/β-catenin Pathway: Important for development and tissue homeostasis. expasy.org

p53 Signaling Pathway: A critical pathway involved in tumor suppression and response to cellular stress. mdpi.com

The specific pathways modulated by this compound-based agents would depend on their specific molecular targets.

Characterization of Enzyme Active Site Binding Modes

For this compound-based agents that target enzymes, understanding how they bind to the enzyme's active site is crucial for explaining their mechanism of action. nih.govlibretexts.org The active site is a specific region of the enzyme where the substrate binds and the chemical reaction is catalyzed. wikipedia.orgkhanacademy.org

The binding of an inhibitor to the active site is a highly specific interaction, often involving non-covalent bonds such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov The three-dimensional structure of the active site, determined by the arrangement of its amino acid residues, dictates which molecules can bind. khanacademy.org

There are different models for how a substrate or inhibitor binds to an active site. The "lock-and-key" model suggests a rigid fit, while the "induced-fit" model proposes that the binding of the molecule can induce a conformational change in the active site for a better fit. libretexts.org

The interaction of an inhibitor with the active site can prevent the natural substrate from binding, thereby inhibiting the enzyme's function. nih.gov This is a common mechanism for many drugs. The characterization of these binding modes often involves techniques like X-ray crystallography, which can provide a detailed three-dimensional picture of the inhibitor bound to the enzyme's active site. plos.org

The table below outlines the types of interactions that can occur between a small molecule inhibitor, such as a this compound derivative, and an enzyme's active site.

| Type of Interaction | Description | Importance |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a more electronegative atom like oxygen or nitrogen. nih.gov | Key for specificity and stabilizing the inhibitor-enzyme complex. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. nih.gov | Important for the binding of nonpolar parts of the inhibitor. |

| Ionic Bonds | Electrostatic attraction between oppositely charged ions. nih.gov | Can provide strong anchoring points for the inhibitor. |

| Covalent Bonds | A chemical bond that involves the sharing of electron pairs between atoms. nih.gov | Can lead to irreversible inhibition of the enzyme. |

Investigations into Mechanisms of Resistance

A significant challenge in the development of therapeutic agents is the potential for the development of resistance. This can occur through various mechanisms, and understanding these is critical for designing more effective and durable therapies.

One common mechanism of resistance is the mutation of the drug's target. gccpo.org A change in the amino acid sequence of the target protein, particularly in the active site, can reduce the binding affinity of the inhibitor, rendering it less effective.

Another mechanism is the upregulation of alternative signaling pathways. If a drug effectively blocks one pathway, cells may compensate by activating a different pathway that can bypass the blocked step and restore the cellular function that the drug was intended to inhibit.

Increased expression of the target enzyme can also lead to resistance. By producing more of the target protein, the cell can overcome the inhibitory effects of the drug.

Finally, cells can develop resistance by increasing the efflux of the drug. This involves the overexpression of transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration and thus its effectiveness.

Investigations into these resistance mechanisms are an ongoing area of research and are crucial for the long-term success of any therapeutic agent.

Emerging Research Avenues and Therapeutic Horizons for 5 Chloroisoindolin 1 One Based Scaffolds

Rational Design and Synthesis of Advanced Analogues with Improved Profiles

The rational design of advanced analogues of 5-chloroisoindolin-1-one is centered on optimizing their pharmacological profiles through targeted structural modifications. This involves a deep understanding of the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

One key strategy involves the modification of substituents on the isoindolinone core to improve interactions with the target protein. For instance, in the development of inhibitors for the MDM2-p53 protein-protein interaction, a critical target in oncology, researchers have identified that specific substitutions at the 2- and 3-positions of the isoindolinone ring are crucial for activity. acs.org The introduction of a 4-chlorophenyl group at the 3-position and various alkyl or benzyl (B1604629) groups at the 2-position has yielded compounds with significant inhibitory potential. acs.org Further optimization, such as the incorporation of a 3-hydroxypropoxy or a 4-hydroxy-3,5-dimethoxybenzyloxy group at the 3-position, has led to analogues with enhanced p53-dependent gene transcription in cancer cell lines. acs.org